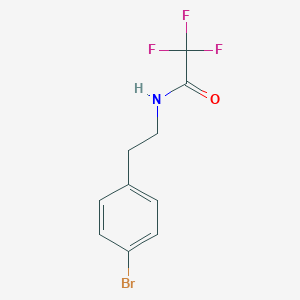

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Vue d'ensemble

Description

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromophenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-bromophenethylamine and trifluoroacetic anhydride.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Procedure: The 4-bromophenethylamine is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the reaction is complete.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds or carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically under reflux conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Reduction: Products include primary amines or alcohols.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Applications De Recherche Scientifique

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The bromophenethyl group can interact with biological macromolecules, while the trifluoroacetamide moiety can influence the compound’s reactivity and stability. Studies have shown that the compound can modulate signaling pathways, such as the MAPK/IL-6/NF-κB pathway, leading to anti-inflammatory and antioxidant effects .

Comparaison Avec Des Composés Similaires

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:

N-(4-Bromophenethyl) Caffeamide: Known for its antioxidant and anti-inflammatory properties.

4-(2-((4-Bromophenethyl)dimethylammonio)ethoxy)benzenaminium Dibromide: Used in mass spectrometry for the derivatization of carbonyl compounds.

The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Activité Biologique

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₈BrF₃NO

- Molecular Weight : 268.03 g/mol

- Appearance : Light grey crystalline powder

- Melting Point : Approximately 136 °C

This compound exhibits its biological effects primarily through modulation of specific signaling pathways:

- Targets : The compound primarily interacts with proteins involved in inflammatory responses, such as:

- Mitogen-Activated Protein Kinase (MAPK)

- Cyclooxygenase-2 (COX-2)

- Inducible Nitric Oxide Synthase (iNOS)

The compound reduces the expression of these proteins, effectively mitigating UVB-induced inflammation in fibroblasts. It influences the MAPK/IL-6/NF-κB signaling pathway by regulating the expression of IκB and NF-κB, leading to decreased COX-2 and iNOS levels.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated for its efficacy against various bacterial and fungal strains, showing significant inhibitory effects.

Anticancer Properties

Studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the aforementioned pathways. The modulation of COX-2 and iNOS is particularly relevant in cancer biology, as both are often upregulated in tumor environments.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant. By inhibiting key inflammatory mediators such as COX-2 and iNOS, it may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(4-Bromophenethyl) Caffeamide | Antioxidant and anti-inflammatory properties | Contains caffeamide moiety |

| 4-(2-((4-Bromophenethyl)dimethylammonio)ethoxy)benzenaminium Dibromide | Used in mass spectrometry | Contains dimethylammonio group |

| N-(3-bromophenyl)-2,2,2-trifluoroacetamide | Similar trifluoroacetamide structure | Different bromine position on phenyl ring |

The trifluoroacetamide group in this compound imparts distinct chemical properties compared to these compounds, enhancing its reactivity and biological interactions.

Case Studies and Research Findings

- Study on Inflammatory Response : A study demonstrated that this compound significantly reduced the expression of inflammatory markers in UVB-irradiated fibroblasts. This suggests its potential use in dermatological applications aimed at reducing skin inflammation.

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial activity of this compound against various pathogens. The results indicated strong inhibitory effects on both gram-positive and gram-negative bacteria as well as certain fungal strains.

- Anticancer Mechanisms : Preliminary studies have shown that this compound can induce apoptosis in specific cancer cell lines by modulating apoptotic pathways linked to COX-2 and iNOS expression. This positions it as a candidate for further development as an anticancer therapeutic agent.

Propriétés

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKFWLUJFBCJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363991 | |

| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181514-21-6 | |

| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.